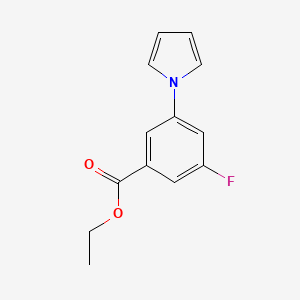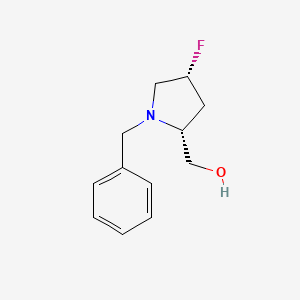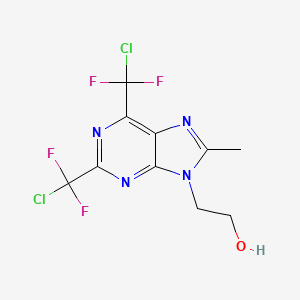![molecular formula C22H28N2O6 B12455057 (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes two cyclohexane rings and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexane rings, the introduction of the amido and carbamoyl groups, and the final coupling of these intermediates. Common reagents used in these reactions include cyclohexanone, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid shares structural similarities with other cyclohexane-based compounds, such as cyclohexanecarboxylic acid and cyclohexylamine derivatives.
- Compounds with similar functional groups, such as amides and carbamates, also exhibit comparable chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H28N2O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(1R,2S)-2-[[4-[[(1S,2R)-2-carboxycyclohexanecarbonyl]amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h9-12,15-18H,1-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t15-,16-,17+,18+/m0/s1 |
Clé InChI |
IKAOYKBYSTULCQ-WNRNVDISSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)NC(=O)[C@H]3CCCC[C@H]3C(=O)O)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)


![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)

![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)


![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)
![(3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12455066.png)
